molecular formula C19H14Cl2N2O2 B2799715 N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-86-1

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2799715
CAS No.: 942009-86-1
M. Wt: 373.23
InChI Key: TVSGHIFTPVOWFW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with chlorophenyl groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-chlorobenzylamine under controlled conditions to form the intermediate product. This intermediate is then cyclized with pyridine-3-carboxylic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}acetamide
  • 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide

Uniqueness

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGHIFTPVOWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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